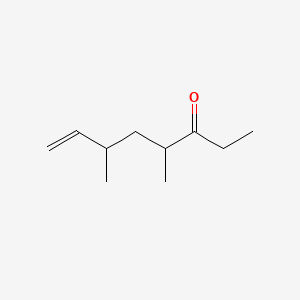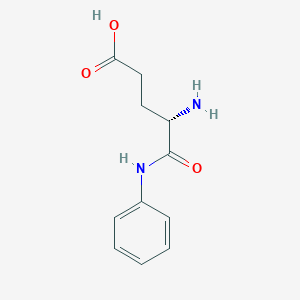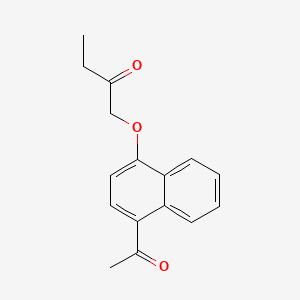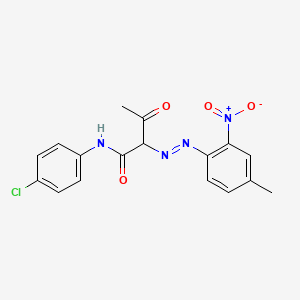![molecular formula C9H17NOS2 B13795404 S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate CAS No. 63881-65-2](/img/structure/B13795404.png)
S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate is a chemical compound with a unique structure that includes a dimethylamino group, a sulfanylidenepentyl chain, and an ethanethioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate typically involves the reaction of a dimethylamino compound with a sulfanylidenepentyl precursor under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
化学反応の分析
Types of Reactions
S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and the sulfanylidenepentyl chain play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
Dansyl chloride: A compound with a similar dimethylamino group, used in fluorescent labeling.
S-Nitrosothiols: Compounds with a sulfanyl group, known for their biological activity.
Uniqueness
S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
63881-65-2 |
|---|---|
分子式 |
C9H17NOS2 |
分子量 |
219.4 g/mol |
IUPAC名 |
S-[5-(dimethylamino)-5-sulfanylidenepentyl] ethanethioate |
InChI |
InChI=1S/C9H17NOS2/c1-8(11)13-7-5-4-6-9(12)10(2)3/h4-7H2,1-3H3 |
InChIキー |
FQDGZWYJQDWKRX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCCCCC(=S)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


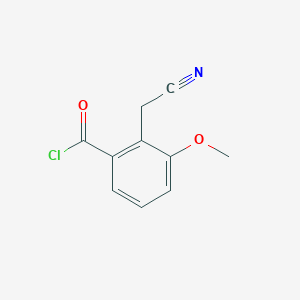
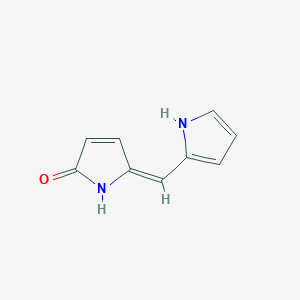
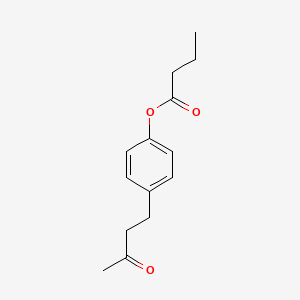
![Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B13795339.png)
![3,5-Diiodo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13795346.png)
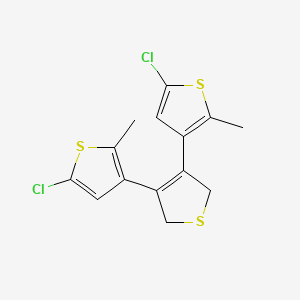
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13795350.png)
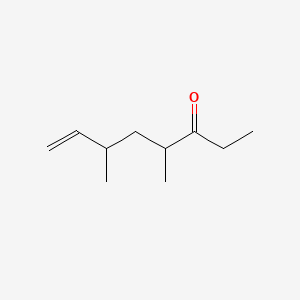
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
